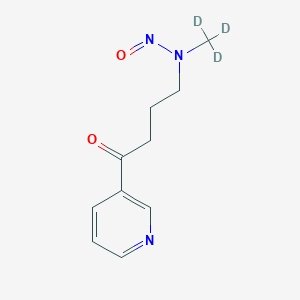

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone

Übersicht

Beschreibung

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone is a synthetic compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties. This compound is often studied in the context of its effects on biological systems and its role in chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone typically involves the nitrosation of a precursor amine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium. The process may involve multiple steps to ensure the incorporation of the deuterium atoms.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of nitroso derivatives.

Reduction: Reduction reactions may convert the nitroso group to an amine group.

Substitution: The compound can participate in substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

- Chemical Formula : CHNO

- Molecular Weight : 207.23 g/mol

- CAS Number : 64091-91-4

NNK is known for its carcinogenic properties, particularly in laboratory settings where it has been shown to induce tumors in rodents. Its presence in tobacco products raises significant concerns regarding public health and cancer risk.

Carcinogenic Studies

NNK is extensively studied for its role as a carcinogen. Research indicates that it is one of the most potent carcinogens found in tobacco, contributing to lung cancer and other malignancies.

- Case Study : A study demonstrated that NNK exposure leads to the development of lung tumors in mice, highlighting its effectiveness as a model for understanding tobacco-related cancers .

Toxicology and Risk Assessment

NNK's toxicological profile has been crucial for risk assessment studies related to tobacco use.

- Toxicity Data : It has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans .

Analytical Chemistry

In analytical chemistry, NNK serves as a standard for quantifying TSNAs in tobacco products.

- Analytical Methods : Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify NNK levels in smokeless tobacco products .

Data Tables

Safety Considerations

NNK poses significant health risks due to its carcinogenic nature:

Wirkmechanismus

The mechanism of action of 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone involves its interaction with biological molecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound may also interact with enzymes and other proteins, affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Nitrosodimethylamine: Another nitrosamine with similar carcinogenic properties.

N-Nitrosopyrrolidine: A nitrosamine found in tobacco products.

N-Nitrosodiethylamine: Known for its presence in various industrial processes.

Uniqueness

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone is unique due to its specific structure, which includes a pyridyl ring and deuterium atoms. This makes it particularly useful in studies involving isotopic labeling and tracing.

Biologische Aktivität

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone, commonly known as NNK, is a potent tobacco-specific nitrosamine (TSNA) derived from nicotine. This compound has garnered significant attention due to its carcinogenic properties and its role in tobacco-related diseases. The following sections detail the biological activity of NNK, including its mechanisms of action, metabolic pathways, and effects on cellular processes.

Chemical Structure and Properties

NNK is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁N₃O

- Molecular Weight : 173.21 g/mol

- IUPAC Name : this compound

NNK exerts its biological effects primarily through metabolic activation and subsequent interaction with cellular macromolecules. The key mechanisms include:

- Metabolic Activation : NNK is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutagenesis. This process is crucial for its carcinogenic potential .

- Formation of DNA Adducts : The activated forms of NNK can form DNA adducts, which are critical in initiating carcinogenesis by causing mutations in oncogenes and tumor suppressor genes .

- Epigenetic Modifications : NNK has been shown to induce changes in DNA methylation patterns, affecting gene expression related to cancer progression. Studies have identified differentially methylated genes in lung tissues exposed to NNK .

In Vivo Studies

Research indicates that NNK is capable of inducing lung tumors in rodent models, demonstrating its potent carcinogenicity. The following studies highlight significant findings:

- Tumor Induction : In A/J mice, exposure to NNK resulted in a high incidence of lung tumors, with a dose-dependent response observed .

- Cytokine Modulation : NNK influences immune responses by altering cytokine production in macrophages. It has been shown to inhibit interleukin-10 synthesis while promoting tumor necrosis factor (TNF) release, which may contribute to immune suppression in smokers .

Human Relevance

NNK's relevance extends to human health, particularly concerning tobacco use:

- Urinary Biomarkers : The metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), derived from NNK, is often measured in urine as a biomarker for tobacco exposure and risk assessment for lung cancer .

- Genetic Variability : Studies have shown that genetic polymorphisms in glucuronidation pathways affect the detoxification of NNAL, influencing individual susceptibility to tobacco-related cancers .

Table 1: Summary of Key Research Findings on NNK

| Study | Model | Key Findings |

|---|---|---|

| Hecht et al. (1998) | Murine models | Demonstrated tumor induction in lungs and other organs. |

| Rioux & Castonguay (1997) | A/J mice | Showed inhibition of NK cell activity linked to NNK exposure. |

| Balbo et al. (2014) | Human tissues | Identified DNA adduct formation from NNK metabolites. |

| Dator et al. (2018) | Zebrafish embryos | Revealed developmental toxicity and metabolic alterations due to NNK exposure. |

Metabolic Pathways

NNK undergoes various metabolic transformations leading to the formation of several metabolites:

- Primary Metabolites :

- NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol)

- HPBA (4-Hydroxy-4-(3-pyridyl)-butyric acid)

These metabolites are involved in both the activation and detoxification processes of NNK.

Eigenschaften

IUPAC Name |

N-(4-oxo-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAQQSHRLBFIEZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235465 | |

| Record name | 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86270-92-0 | |

| Record name | 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086270920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.